3'-Uridylic acid

Nucleotide Metabolism Enzymology Intestinal Transport

Researchers often use the wrong UMP isomer, skewing enzyme kinetics. 3'-Uridylic acid (3'-UMP, CAS 84-53-7) is the specific catabolic product and enzyme effector for accurate studies. • 1.86× higher brush-border hydrolysis affinity vs. 5'-UMP (Km: 58 vs. 108 μM) • Essential co-crystal ligand for RNase MC1 (1.77 Å resolution) • 20-50× faster Nuclease P1 hydrolysis than deoxyribonucleotides Supplied as authenticated isomer for RNA metabolism, enzyme kinetics, and structural biology research.

Molecular Formula C9H13N2O9P
Molecular Weight 324.18 g/mol
CAS No. 84-53-7
Cat. No. B1581416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Uridylic acid
CAS84-53-7
Synonyms3'-uridylic acid
uridine 3'-phosphate
Molecular FormulaC9H13N2O9P
Molecular Weight324.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O
InChIInChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyFOGRQMPFHUHIGU-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes1.6 mg / 5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Uridylic Acid Procurement & Research Guide


3'-Uridylic acid (3'-UMP), also known as uridine 3'-monophosphate, is a pyrimidine ribonucleotide and a positional isomer of the more common 5'-UMP. It is characterized by a phosphate group esterified to the 3'-hydroxyl of the ribose moiety of uridine [1]. Unlike its 5'-isomer which serves as a ubiquitous monomer for RNA synthesis, 3'-UMP is predominantly generated as a specific product of enzymatic RNA degradation [2] and serves as a critical substrate or ligand for a distinct subset of enzymes, including specific nucleases and phosphodiesterases [3]. This specificity underpins its utility as a precise analytical marker and a targeted molecular probe, distinguishing it from its positional isomers and nucleotide analogs in both function and application.

3'-UMP Isomer Specificity


The assumption that uridine monophosphate (UMP) is a generic entity with interchangeable isomers is a critical scientific error. The position of the phosphate group fundamentally alters the molecule's biochemical recognition, reactivity, and metabolic fate. 5'-UMP is an anabolic building block, while 3'-UMP is primarily a catabolic product and a specific enzyme effector [1]. Studies demonstrate that the thermal polymerization energetics of 2'-, 3'-, and 5'-UMP are distinct, with 3'-UMP exhibiting an intermediate enthalpic preference, which directly impacts its behavior in prebiotic chemistry models [2]. Furthermore, in biological systems, these isomers are processed by entirely different transport and hydrolysis mechanisms, leading to quantifiably different outcomes [3]. Substituting one isomer for another without rigorous validation introduces uncontrolled variables that can invalidate experimental results, particularly in studies of RNA metabolism, enzyme kinetics, and structural biology.

3'-UMP Differentiation Evidence


3'-UMP vs. 5'-UMP Hydrolysis Affinity

3'-UMP exhibits a significantly higher affinity for the brush-border membrane enzyme responsible for its hydrolysis compared to its 5'-UMP isomer, leading to preferential metabolism at low concentrations. This is reflected in a lower Michaelis constant (Km) for 3'-UMP [1].

Nucleotide Metabolism Enzymology Intestinal Transport

Nuclease P1 Ribonucleotide Selectivity

The rate of enzymatic hydrolysis by Nuclease P1 is highly dependent on the nucleotide's sugar moiety. Ribonucleoside 3'-monophosphates, including 3'-UMP, are hydrolyzed substantially faster than their corresponding 3'-deoxyribonucleotide counterparts [1].

Nuclease Specificity Nucleotide Analysis Enzyme Kinetics

Ribonuclease MC1: 3'-UMP vs. 2'-UMP Binding

High-resolution X-ray crystallography reveals that 3'-UMP and 2'-UMP form distinct complexes with the uridine-specific ribonuclease MC1. The 3'-UMP complex was determined at a resolution of 1.77 Å, demonstrating a unique binding mode that differs from the 2'-UMP complex (1.48 Å), which is fundamental to understanding the enzyme's uridine specificity [1].

Structural Biology X-ray Crystallography Ligand Binding

RNase A: 3'-UMP Baseline Affinity

In comparative inhibition studies, natural 3'-UMP serves as a defined baseline ligand for Ribonuclease A (RNase A), exhibiting a quantifiably lower binding affinity compared to non-natural uridine 3'-phosphate analogs [1].

Enzyme Inhibition Drug Discovery Binding Affinity

3'-UMP Validated Applications


Nucleotide Transport & Metabolism Studies

For research on intestinal absorption or cellular transport of pyrimidines, 3'-UMP is the correct and necessary substrate. Its 1.86-fold higher affinity for brush-border hydrolysis (Km of 58 μM vs. 108 μM for 5'-UMP) [1] means that at physiologically relevant, low concentrations, 3'-UMP will be preferentially metabolized, leading to a higher rate of uracil appearance compared to its 5'-isomer. Using 5'-UMP would yield a different metabolic profile and underestimate the transport capacity for 3'-phosphorylated catabolites.

Structural Biology of Uridine-Specific RNases

When investigating the active site of RNase MC1 or related T2 family ribonucleases via X-ray crystallography, 3'-UMP is an essential ligand. It forms a unique co-crystal structure (resolved at 1.77 Å) that is distinct from the complex formed with 2'-UMP [2]. Substituting 2'-UMP would provide misleading structural information and fail to reveal the specific molecular interactions that dictate the enzyme's ability to discriminate between 2'- and 3'-phosphate isomers.

Nuclease P1 Activity Calibration

For protocols requiring the complete digestion of single-stranded RNA to its constituent 5'-mononucleotides using Nuclease P1, 3'-UMP serves as an ideal positive control and activity calibration standard. Its high rate of hydrolysis (20-50x faster than deoxyribonucleotides) [3] ensures a robust and rapid enzymatic response, allowing for accurate validation of enzyme activity and optimization of digestion conditions for complex RNA samples.

RNase A Inhibitor Screening Reference

In drug discovery programs targeting Ribonuclease A, natural 3'-UMP is the essential baseline comparator. Its well-defined, lower binding affinity (Ki) [4] provides a reliable reference point against which the potency of novel synthetic inhibitors can be measured. A new compound's 3- to 7-fold or greater increase in affinity is only meaningful when benchmarked against the natural ligand 3'-UMP, making its use critical for accurate structure-activity relationship (SAR) analysis.

Technical Documentation Hub

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